

# Application Notes and Protocols for Quality Control of Sulfamethoxazole Using 4-Nitrososulfamethoxazole

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## Compound of Interest

Compound Name: 4-Nitrososulfamethoxazole

Cat. No.: B028833

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## Introduction

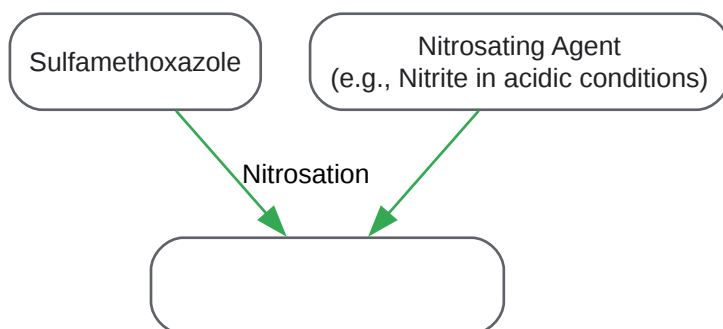
Sulfamethoxazole is a widely used sulfonamide antibiotic. During its synthesis and storage, impurities can arise, which may affect the drug's efficacy and safety. One such critical impurity is **4-Nitrososulfamethoxazole** (4-NS), a potential genotoxic compound. Regulatory bodies require strict control of such impurities in the final drug product.<sup>[1][2]</sup> Therefore, the use of a well-characterized **4-Nitrososulfamethoxazole** reference standard is essential for the robust quality control of sulfamethoxazole production.<sup>[1]</sup> These application notes provide detailed protocols for the synthesis of the **4-Nitrososulfamethoxazole** standard and a validated High-Performance Liquid Chromatography (HPLC) method for its quantification as an impurity in sulfamethoxazole.

## Chemical Information

Compound	CAS Number	Molecular Formula	Molecular Weight
4-Nitrososulfamethoxazole	131549-85-4	C <sub>10</sub> H <sub>9</sub> N <sub>3</sub> O <sub>4</sub> S	267.26 g/mol
Sulfamethoxazole	723-46-6	C <sub>10</sub> H <sub>11</sub> N <sub>3</sub> O <sub>3</sub> S	253.28 g/mol

## Formation of 4-Nitrososulfamethoxazole

The formation of **4-Nitrososulfamethoxazole** from sulfamethoxazole can occur in the presence of nitrosating agents, such as nitrite under acidic conditions. This reaction involves the nitrosation of the sulfonamide nitrogen.



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Caption: Formation of **4-Nitrososulfamethoxazole** from Sulfamethoxazole.

## Experimental Protocols

### Synthesis of 4-Nitrososulfamethoxazole Reference Standard

This protocol describes a general method for the synthesis of N-nitroso derivatives of sulfonamides.

Materials:

- Sulfamethoxazole
- Sodium nitrite ( $\text{NaNO}_2$ )
- Hydrochloric acid ( $\text{HCl}$ )
- Dichloromethane
- Petroleum ether
- Distilled water

#### Procedure:

- Prepare a biphasic mixture of water and dichloromethane.
- Dissolve Sulfamethoxazole in the dichloromethane phase.
- Dissolve sodium nitrite in the aqueous phase.
- Combine the two phases in a reaction vessel and stir vigorously.
- Slowly add concentrated hydrochloric acid to the mixture while maintaining a low temperature (0-5 °C).
- Continue stirring for approximately 1 hour.
- Separate the organic phase and wash it with distilled water.
- Dry the organic phase over anhydrous sodium sulfate.
- Recrystallize the crude **4-Nitrososulfamethoxazole** from a dichloromethane/petroleum ether mixture to obtain the purified reference standard.
- Characterize the synthesized standard using techniques such as <sup>1</sup>H-NMR, Mass Spectrometry, and IR spectroscopy to confirm its identity and purity.

## HPLC Method for Quantification of 4-Nitrososulfamethoxazole in Sulfamethoxazole

This stability-indicating HPLC method is designed for the detection and quantification of **4-Nitrososulfamethoxazole** in sulfamethoxazole drug substance.

#### Instrumentation and Chromatographic Conditions:

Parameter	Specification
HPLC System	Agilent 1260 Infinity II or equivalent
Detector	UV/Vis or Diode Array Detector (DAD)
Column	C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase	Acetonitrile : 0.1% Formic acid in Water (v/v)
Gradient	To be optimized for separation
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Detection Wavelength	To be determined by UV scan of 4-NS (typically around 260-280 nm for sulfonamides)
Injection Volume	10 µL

#### Preparation of Solutions:

- **Standard Stock Solution of 4-Nitrososulfamethoxazole:** Accurately weigh and dissolve a known amount of **4-Nitrososulfamethoxazole** reference standard in a suitable diluent (e.g., acetonitrile/water mixture) to obtain a concentration of 100 µg/mL.
- **Standard Solutions for Linearity:** Prepare a series of dilutions from the stock solution to cover the expected range of the impurity (e.g., 0.05, 0.1, 0.5, 1.0, 2.0 µg/mL).
- **Sample Solution:** Accurately weigh and dissolve a known amount of the sulfamethoxazole drug substance in the diluent to obtain a final concentration of 1 mg/mL.

#### Analytical Procedure:

- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Inject the diluent (blank) to ensure no interfering peaks are present.
- Inject the standard solutions for linearity and the sample solution.

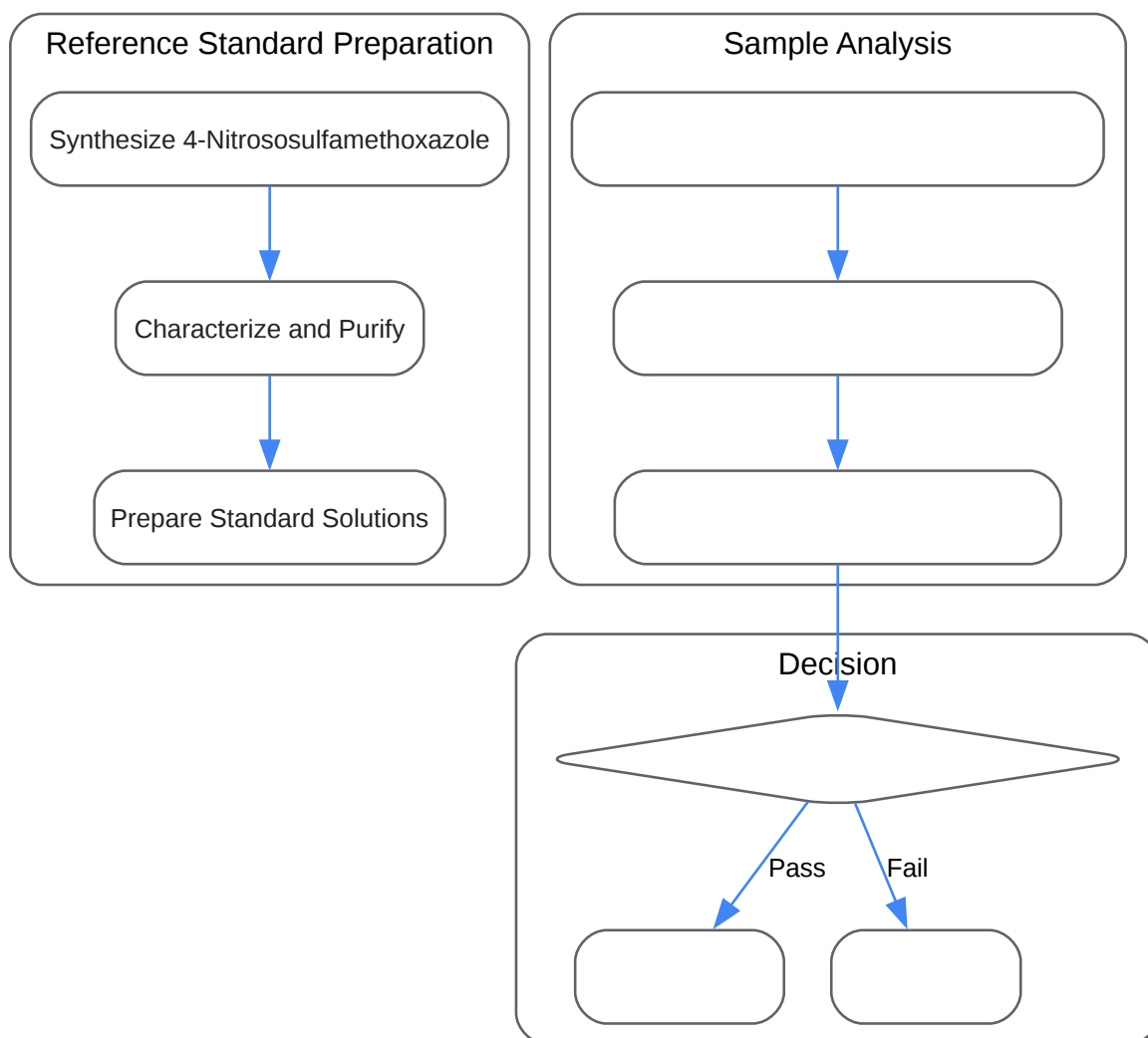
- Record the chromatograms and determine the peak areas for **4-Nitrososulfamethoxazole** and sulfamethoxazole.

Method Validation Parameters (Illustrative Data):

Parameter	Result
Linearity ( $r^2$ )	> 0.999
Limit of Detection (LOD)	~0.02 µg/mL
Limit of Quantification (LOQ)	~0.06 µg/mL
Accuracy (% Recovery)	98.0 - 102.0%
Precision (% RSD)	< 2.0%

## Workflow for Quality Control

The following diagram illustrates the workflow for the quality control of sulfamethoxazole for the **4-Nitrososulfamethoxazole** impurity.



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Caption: Quality Control Workflow for **4-Nitrososulfamethoxazole** Impurity.

## Conclusion

The control of potentially genotoxic impurities such as **4-Nitrososulfamethoxazole** is a critical aspect of ensuring the quality and safety of sulfamethoxazole. The protocols outlined in these application notes provide a framework for the synthesis of the necessary reference standard and a validated analytical method for its quantification. Adherence to these or similarly validated methods is essential for regulatory compliance and the release of high-quality sulfamethoxazole drug substance.

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## References

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